molecular formula C14H13N3O2S2 B5117520 1-Methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea

1-Methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea

Cat. No.: B5117520
M. Wt: 319.4 g/mol
InChI Key: XHBLSABSAOUVMM-UHFFFAOYSA-N
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Description

1-Methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . This compound is characterized by the presence of a thiourea group, a nitrophenyl group, and a sulfanylphenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea typically involves the reaction of 4-nitrothiophenol with 1-methyl-3-phenylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-methyl-3-[4-(4-nitrophenyl)sulfanylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-15-14(20)16-10-2-6-12(7-3-10)21-13-8-4-11(5-9-13)17(18)19/h2-9H,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLSABSAOUVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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